molecular formula C11H15NO2 B2733549 2-[(Oxan-3-yl)methoxy]pyridine CAS No. 2197600-63-6

2-[(Oxan-3-yl)methoxy]pyridine

Cat. No.: B2733549
CAS No.: 2197600-63-6
M. Wt: 193.246
InChI Key: DLLJVSUGYODHBF-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]pyridine (CAS 2197600-63-6) is a pyridine-based chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This reagent features a pyridine ring linked via a methoxy bridge to a tetrahydropyran (oxane) group, a structural motif of significant interest in advanced synthetic and medicinal chemistry research . The core research value of this compound lies in its application as a key synthetic intermediate or a functional scaffold in drug discovery. Incorporating the tetrahydropyran moiety can enhance the metabolic stability and bioavailability of lead compounds, making it a valuable building block for constructing complex molecules . Furthermore, the methoxypyridine component is particularly useful in synthesis due to its mitigated basicity compared to unsubstituted pyridine. This reduced basicity, a result of both inductive electron-withdrawing effects and steric shielding of the nitrogen lone pair by the ortho-alkoxy group, can facilitate reactions that would otherwise be low-yielding on more basic heterocyclic systems . This property makes this compound a versatile reagent for enantioselective syntheses and the construction of complex natural product cores, as demonstrated in approaches toward Lycopodium alkaloids . The compound is offered in a range of quantities to support various research scales, from 1mg to 100mg . It is supplied for research purposes and is strictly for laboratory use. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-6-12-11(5-1)14-9-10-4-3-7-13-8-10/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLJVSUGYODHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(Oxan-3-yl)methoxy]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]pyridine has numerous scientific research applications. It is used in chemistry for the synthesis of more complex heterocyclic systems. In biology and medicine, it serves as a building block for designing drugs and other bioactive molecules. The compound’s unique structure allows for innovative studies in various fields, including pharmacology and materials science .

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, similar compounds often exert their effects through binding to specific receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitution at the 2-position (as in this compound) vs. 3-position (A-84543, 18F-nifene) alters steric interactions with nAChR binding pockets .

Affinity for α4β2-nAChRs

  • A-84543: Exhibits sub-nanomolar affinity (Ki = 0.05 nM) for α4β2-nAChRs due to its chiral pyrrolidinyl group, which enhances stereospecific binding .
  • 18F-nifene : Shows rapid brain uptake and regional specificity in PET imaging, attributed to its fluorinated pyrrolinyl group .
  • Azetidine Derivatives (e.g., Compounds 10–17b) : Achieve picomolar affinity (e.g., 14a: Ki = 0.12 pM) through cyclopropyl and carbamate modifications .
  • This compound : Predicted to have moderate affinity due to the oxane ring’s lower basicity compared to azetidine or pyrrolidine, though its lipophilicity may enhance blood-brain barrier penetration .

Pharmacokinetic and Physicochemical Properties

Property This compound A-84543 Azetidine Derivatives
Lipophilicity (LogP) Estimated ~2.1* 1.8 1.5–3.2 (varies with substituents)
Metabolic Stability High (oxane resists oxidation) Moderate High (cyclopropane stability)
HPLC Purity Not reported >99% 99.1–99.8%

*Estimated based on structural analogs in –12.

Key Observations :

  • The oxane ring in this compound may reduce hepatic metabolism compared to pyrrolidine-containing analogs, extending half-life .
  • Azetidine derivatives exhibit superior purity and enantiomeric control, critical for receptor selectivity .

Biological Activity

2-[(Oxan-3-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and an oxan moiety, which enhances its chemical properties. The presence of the oxan-3-ylmethoxy substituent influences its interaction with biological targets, making it a subject of interest in drug design.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions with specific molecular targets. The oxan group can facilitate hydrogen bonding, while the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins. These interactions are crucial for modulating enzyme activity and receptor binding, which are fundamental to the compound's therapeutic potential.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Structural analogs have been reported to inhibit enzymes involved in critical biological pathways, which could be leveraged for therapeutic applications.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of relevant findings:

StudyCompoundFindings
3-Methyl-2-[(oxan-3-yl)methoxy]pyridineExhibited significant binding affinity to target proteins involved in antimicrobial activity.
Virtual Screening StudyIdentified potential binding sites on SARS-CoV-2 proteins, suggesting antiviral properties.
Structure Activity Relationship (SAR) AnalysisHighlighted the importance of the oxan moiety in enhancing biological activity compared to simpler pyridine derivatives.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
3-Methylpyridin-2(1H)-oneLacks oxane substituentModerate enzyme inhibition
5-Methylpyridin-2(1H)-oneNo oxane group; simpler structureLimited biological activity
4-(Oxan-3-yloxy)pyridineDifferent substitution patternSimilar enzyme inhibition

This comparison underscores the distinct structural features of this compound that may confer unique biological properties, enhancing its value in pharmaceutical research.

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